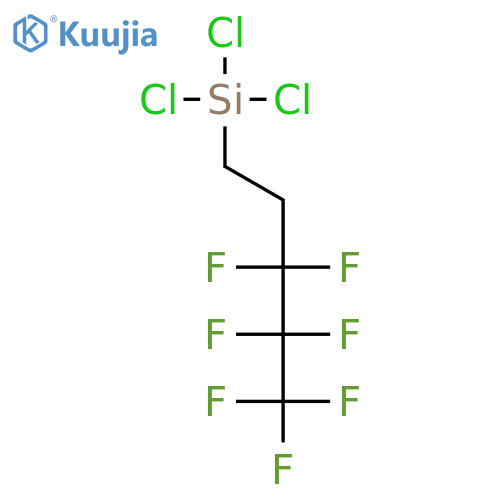

Cas no 866-24-0 (Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)-)

866-24-0 structure

商品名:Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)-

Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)- 化学的及び物理的性質

名前と識別子

-

- Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)-

- trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane

- DTXSID10621407

- 866-24-0

- NS00109181

- C5H4Cl3F7Si

-

- インチ: InChI=1S/C5H4Cl3F7Si/c6-16(7,8)2-1-3(9,10)4(11,12)5(13,14)15/h1-2H2

- InChIKey: HPQDRJIVNDILHK-UHFFFAOYSA-N

- ほほえんだ: C(C[Si](Cl)(Cl)Cl)C(C(C(F)(F)F)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 329.903607g/mol

- どういたいしつりょう: 329.903607g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- LogP: 4.86470

Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC450155-1g |

Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane |

866-24-0 | 1g |

£540.00 | 2025-02-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576460-1g |

Trichloro(3,3,4,4,5,5,5-heptafluoropentyl)silane |

866-24-0 | 98% | 1g |

¥6465.00 | 2024-04-28 |

Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)- 関連文献

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

866-24-0 (Silane, trichloro(3,3,4,4,5,5,5-heptafluoropentyl)-) 関連製品

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量